molecular formula C9H12O B3059550 3-Ethyl-4-methylphenol CAS No. 6161-67-7

3-Ethyl-4-methylphenol

Cat. No.: B3059550
CAS No.: 6161-67-7
M. Wt: 136.19 g/mol
InChI Key: BTRPJOHXPQOVLS-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylphenol is a phenolic derivative characterized by a hydroxyl group (-OH) at the para position (C4), an ethyl group (-C₂H₅) at the meta position (C3), and a methyl group (-CH₃) at the ortho position (C4) relative to the hydroxyl group. This compound occurs naturally in cereals and wild rice grains (Zizania aquatica), contributing to their aromatic profiles .

Properties

IUPAC Name

3-ethyl-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRPJOHXPQOVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210628
Record name 3-Ethyl-p-cresol
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Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Ethyl-4-methylphenol
Source Human Metabolome Database (HMDB)
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CAS No.

6161-67-7
Record name 3-Ethyl-4-methylphenol
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Record name 3-Ethyl-p-cresol
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Record name 3-Ethyl-p-cresol
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Record name 3-ethyl-p-cresol
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Record name 3-ETHYL-P-CRESOL
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Record name 3-Ethyl-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

35 - 36 °C
Record name 3-Ethyl-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-4-methylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol. In this process, phenol undergoes a Friedel-Crafts alkylation reaction with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethyl-4-methylbenzaldehyde. This method utilizes a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the reduction of the aldehyde group to a hydroxyl group, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-ethyl-4-methylbenzaldehyde or 3-ethyl-4-methylbenzoic acid.

    Reduction: Formation of 3-ethyl-4-methylcyclohexanol.

    Substitution: Formation of 3-ethyl-4-methylbromobenzene or 3-ethyl-4-methylnitrobenzene.

Scientific Research Applications

3-Ethyl-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in the development of pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethyl-4-methylphenol

  • Structural Differences : The ethyl group in this isomer is located at the ortho position (C2) relative to the hydroxyl group, while the methyl group remains at C4.

3-Ethoxy-4-methylphenol (CAS 676224-74-1)

  • Structural Differences : The hydroxyl group is replaced by an ethoxy (-OCH₂CH₃) group at C3, while retaining the methyl group at C4.

3-(4-Hydroxy-3-methyl-phenyl)propanenitrile (CAS 22516-99-0)

  • Structural Differences : Features a nitrile (-C≡N) group attached to a propanenitrile chain at C3, alongside hydroxyl and methyl groups at C4 and C3, respectively.

Comparative Analysis of Key Properties

Compound Functional Groups Polarity Natural/Synthetic Origin Toxicity Profile
3-Ethyl-4-methylphenol Phenol, alkyl groups Moderate Natural (cereals, rice) Presumed low
2-Ethyl-4-methylphenol Phenol, alkyl groups Moderate Undocumented Undocumented
3-Ethoxy-4-methylphenol Ether, alkyl groups High Synthetic Undocumented
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile Phenol, nitrile Very high Synthetic High (requires safety protocols)

Biological Activity

3-Ethyl-4-methylphenol, also known as 3-ethyl-p-cresol, is an organic compound belonging to the class of meta cresols. It possesses a hydroxyl group and is characterized by its aromatic structure. This compound has garnered attention due to its various biological activities, including antimicrobial properties, potential applications in food science, and implications in health effects.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₂O
  • CAS Registry Number : 698-71-5
  • Monoisotopic Molecular Weight : 136.0888 g/mol
  • SMILES Notation : CCC1=CC(O)=CC(C)=C1

This compound is part of the meta cresol family, which are aromatic compounds with a methyl group and a hydroxyl group on the benzene ring .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study focusing on the antibacterial properties of various phenolic compounds found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be lower than those for many common antibiotics, suggesting a potential for use in antibacterial formulations .

Cytotoxicity and Toxicological Studies

Toxicological assessments have shown that this compound has varying degrees of cytotoxicity depending on the concentration and exposure duration. In vitro studies demonstrated that at higher concentrations, it could induce cell death in human cell lines. However, at lower concentrations, it exhibited protective effects against oxidative stress .

Hormonal Activity

Some studies have explored the endocrine-disrupting potential of phenolic compounds, including this compound. It has been suggested that this compound may interact with estrogen receptors, potentially influencing hormonal pathways. This interaction raises concerns regarding its effects on reproductive health and development .

Case Studies

  • Food Safety : A case study evaluated the presence of this compound in cereal products. The compound was detected but not quantified, indicating its potential as a biomarker for food consumption. The study emphasized the need for further research to understand its implications in food safety and human health .
  • Environmental Impact : Research has indicated that phenolic compounds can accumulate in aquatic environments, raising concerns about their ecological impact. A study on wastewater treatment revealed that this compound was not effectively removed during conventional treatment processes, highlighting its persistence in the environment and potential toxicity to aquatic life .

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityEffective against S. aureus and E. coli with low MIC values .
CytotoxicityInduces cell death at high concentrations; protective effects at low concentrations .
Endocrine ActivityPotential interaction with estrogen receptors; implications for reproductive health .
Food SafetyDetected in cereals; potential biomarker for food consumption .
Environmental ImpactPersistent in aquatic environments; not effectively removed by wastewater treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for producing 3-Ethyl-4-methylphenol with high purity?

  • Methodology :

  • Alkylation of phenol derivatives : Use cesium carbonate as a base to facilitate alkylation of 4-methylphenol with ethyl halides in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C). Monitor reaction progress via TLC or GC .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥98% purity. Confirm purity using GC-MS or HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substitution patterns and IR spectroscopy for functional group analysis (e.g., -OH stretch at ~3200–3600 cm1^{-1}) .
  • Physical Properties : Determine melting point (mp) via differential scanning calorimetry (DSC) and compare with literature values (e.g., mp ranges for analogous phenols: 77–82°C) .
  • Chromatography : Validate purity via reverse-phase HPLC with UV detection (λ = 255 nm) .

Q. What in vitro assays are suitable for preliminary screening of this compound's biological activity?

  • Assay Design :

  • Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using concentrations ranging from 1–100 µg/mL .
  • Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms or acetylcholinesterase via fluorometric assays .

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • SAR Strategies :

  • Structural Modifications : Synthesize analogs with varied alkyl chain lengths (e.g., propyl, butyl) or halogen substitutions at the 4-position. Evaluate effects on lipophilicity (logP) and bioactivity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like estrogen receptors or microbial enzymes .
  • Data Correlation : Compare IC50_{50} values with electronic parameters (Hammett constants) to identify key substituent effects .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Troubleshooting Approaches :

  • Solvent Effects : Re-acquire NMR spectra in deuterated DMSO to assess hydrogen bonding interactions that may obscure signals .
  • Isotopic Labeling : Use 13^{13}C-labeled ethyl groups to differentiate between overlapping signals in complex mixtures .
  • Multi-Technique Validation : Cross-validate mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm regiochemistry .

Q. What protocols assess the environmental fate of this compound?

  • Ecological Impact Assessment :

  • Biodegradation : Conduct OECD 301F tests to measure aerobic degradation in activated sludge over 28 days .
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (48-hour EC50_{50}) and algal growth inhibition tests (72-hour IC50_{50}) .
  • Bioaccumulation : Calculate bioconcentration factors (BCF) using logKow_{ow} values and quantitative structure-activity relationship (QSAR) models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-4-methylphenol
Reactant of Route 2
Reactant of Route 2
3-Ethyl-4-methylphenol

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